molecular formula C21H18N4O3S2 B2436465 N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1396787-00-0

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2436465
CAS No.: 1396787-00-0
M. Wt: 438.52
InChI Key: HECFHDWQBAWLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4O3S2 and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Transformations in Thiophenes Synthesis

N-(5-(6-Methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a molecule that can be associated with the study of novel transformations in thiophenes. In a study by Pokhodylo, Shyyka, Savka, and Obushak (2010), novel transformations of the amino and carbonyl/nitrile groups in the Gewald thiophenes were explored for thienopyrimidine synthesis. This research can provide insights into the synthetic routes and chemical behaviors of related compounds (Pokhodylo et al., 2010).

Potential Anti-inflammatory Applications

Moloney (2001) synthesized a molecule structurally related to this compound, indicating potential anti-inflammatory applications. This suggests the possibility of exploring similar molecules for their anti-inflammatory properties (Moloney, 2001).

Anticancer Activity

The research conducted by Rao, V. Rao, and Prasad (2018) on 4,5,6,7-Tetrahydrothieno-pyridine derivatives, closely related to the structure of interest, indicated various biological activities including anticancer properties. This implies that compounds with similar structures might be explored for their potential anticancer activities (Rao et al., 2018).

Synthesis and Biological Activity

Studies like the one by Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015) investigated the synthesis and biological activities of compounds with structures similar to this compound. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, suggesting a broad spectrum of potential applications for similar molecules (Khalifa et al., 2015).

Properties

IUPAC Name

N-[5-(6-methoxy-1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-28-13-5-4-12-9-16(22-15(12)10-13)20(27)25-7-6-14-18(11-25)30-21(23-14)24-19(26)17-3-2-8-29-17/h2-5,8-10,22H,6-7,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECFHDWQBAWLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.